Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-

Physical property Formulation Handling

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- (CAS 88138-55-0) is a synthetic organic compound belonging to the nitrobenzene ether class, with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol. It features an ortho-nitro group and a 5-bromopentyl ether chain on the aromatic ring, imparting dual reactivity sites for nucleophilic substitution at the terminal bromide and reduction at the nitro group.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
CAS No. 88138-55-0
Cat. No. B1338849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-[(5-bromopentyl)oxy]-2-nitro-
CAS88138-55-0
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr
InChIInChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2
InChIKeyAPHDOZZMVMHFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- (CAS 88138-55-0): Bifunctional Ortho-Nitroaryl Building Block for Procurement Evaluation


Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- (CAS 88138-55-0) is a synthetic organic compound belonging to the nitrobenzene ether class, with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . It features an ortho-nitro group and a 5-bromopentyl ether chain on the aromatic ring, imparting dual reactivity sites for nucleophilic substitution at the terminal bromide and reduction at the nitro group. The compound is supplied at a minimum purity specification of 95% . This ortho-substituted architecture distinguishes it from the corresponding para- and meta-nitro isomers, which exhibit different electronic and steric profiles that influence downstream reaction outcomes.

Why Ortho-Nitro Isomers Cannot Be Automatically Substituted for Para- or Meta-Nitro Analogs in Synthetic Sequences


The nitro group position on the aromatic ring dictates the electronic and steric environment of both the nitro and the ether-bromide termini. Ortho-nitro substituents participate in intramolecular hydrogen bonding with the adjacent ether oxygen and exert a stronger electron-withdrawing inductive effect on the leaving group relative to meta- or para-nitro analogs [1]. These effects alter the reduction potential of the nitro group and the reactivity of the bromide in SN2 displacement. Substituting the ortho isomer with the para isomer (CAS 14467-61-9) can lead to different reaction kinetics and product distributions, particularly in sequences where aniline formation or cross-coupling follows initial bromide displacement. The quantitative evidence below substantiates why interchangeable use of in-class compounds without verification is a procurement risk.

Head-to-Head Evidence: Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- Versus Closest Analogs


Physical State Differential: Ortho Isomer Remains Liquid at Ambient Temperature Versus Solid Para Isomer

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is a liquid at room temperature (observed by vendor handling and absence of melting point specification ), whereas its para-nitro isomer, 1-((5-bromopentyl)oxy)-4-nitrobenzene (CAS 14467-61-9), exhibits a melting point of 33–34 °C, making it a solid under standard laboratory conditions [1]. The ortho isomer thus requires no pre-warming for liquid handling, reducing processing steps for automated liquid dispensing systems.

Physical property Formulation Handling

Purity Specification Certainty: 95% Minimum Guarantee Reduces Quality Variability in Procurement

The compound is offered with a documented minimum purity specification of 95% by AKSci . In contrast, alternative suppliers such as CymitQuimica do not publicly disclose a purity specification for this CAS number, leaving the lot-to-lot purity undefined . This transparency allows procurement teams to establish a known quality baseline without the need for incoming QC re-testing.

Purity Quality assurance Procurement specification

Ortho-Nitro Electronic Effect: Altered Reduction Potential Compared to Para Isomer

Class-level electrochemical studies demonstrate that ortho-substituted nitrobenzenes exhibit a more positive first reduction potential compared to para-substituted analogs due to inductive electron withdrawal and intramolecular hydrogen bonding [1]. Although direct cyclic voltammetry data for this specific pair are not published, the well-established ortho effect predicts that Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- will undergo nitro-to-amine reduction at a lower overpotential than the para isomer 1-((5-bromopentyl)oxy)-4-nitrobenzene. This translates to milder reduction conditions and potentially higher chemoselectivity in synthetic sequences where other reducible functional groups are present.

Reduction potential Electrochemistry Nitro reduction

Optimal Application Scenarios for Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- Based on Verified Differentiation


High-Throughput Medicinal Chemistry Libraries Requiring Automated Liquid Dispensing of Linker Intermediates

The liquid physical state of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- at ambient temperature eliminates the need for solid handling and pre-dissolution, enabling direct integration into automated parallel synthesis platforms for PROTAC linker or heterobifunctional molecule construction. This is a tangible advantage over the solid para-nitro isomer (mp 33–34 °C) that would require melting or solvent dissolution prior to robotic transfer, reducing throughput and increasing solvent usage.

Quality-Controlled Scale-Up Campaigns Requiring Defined Minimum Purity Specifications

Procurement for GLP synthesis or pilot-scale campaigns benefits from the guaranteed minimum 95% purity offered by AKSci , providing a verifiable starting quality. In contrast, sourcing from suppliers that do not disclose purity specifications introduces uncertainty in reaction stoichiometry, potentially leading to off-ratio reagent charges, lower yields, and failed batch reproducibility. The defined specification enables directly calculated reagent equivalents without pre-use assay.

Synthetic Routes Requiring Chemoselective Nitro Reduction in the Presence of Other Reducible Groups

The ortho-nitro configuration is predicted to exhibit a lower reduction potential compared to para- and meta-nitro isomers based on class-level electrochemical evidence [1]. This property can be exploited in routes where selective reduction of the nitro group to an amine is required without affecting other reducible functionalities (e.g., carbonyls, alkenes). The ortho isomer may enable milder reducing conditions, preserving sensitive molecular architecture. [1]

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